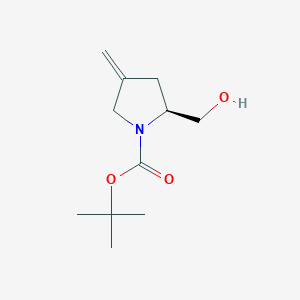
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes .
Vorbereitungsmethoden
The synthesis of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol in the presence of [Me2NCHSEt]+ BF4−, leading to the formation of 1-phenyl-1(H)-tetrazol-5-yl sulfides . Another approach utilizes click chemistry, which is an efficient and eco-friendly method for synthesizing tetrazole derivatives . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . For example, the compound can react with acidic chlorides and anhydrides to form new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of coordination polymers and organolanthanide complexes . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to stabilize negative charges and interact with biological receptors makes it valuable in drug development and biochemical research . Additionally, it has applications in material science, such as corrosion inhibition and photography .
Wirkmechanismus
The mechanism of action of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to mimic the biological activity of carboxylic acids . The planar structure of tetrazoles facilitates receptor-ligand interactions by stabilizing electrostatic repulsion through electron delocalization . This property enhances the compound’s ability to penetrate cell membranes and exert its effects on target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 5-phenyl-1H-tetrazole . These compounds share similar structural features and biological activities but may differ in their specific applications and reactivity. For example, 5-phenyltetrazole is used in the synthesis of organolanthanide complexes and as a corrosion inhibitor . The unique properties of this compound, such as its ability to form stable coordination polymers, distinguish it from other tetrazole derivatives.
Eigenschaften
IUPAC Name |
1-(1-phenyltetrazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXRXTXZRAUMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2785067.png)


![N-[(3-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2785071.png)

![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)

![4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2785077.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)




